molecular formula C14H26NiO12S2 B6289226 Nickel(II) 4-methylbenzenesulfonate hexahydrate CAS No. 124273-60-5

Nickel(II) 4-methylbenzenesulfonate hexahydrate

Cat. No.: B6289226
CAS No.: 124273-60-5
M. Wt: 509.2 g/mol
InChI Key: LBCMDNDJMKXLPP-UHFFFAOYSA-L
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Description

Nickel(II) 4-methylbenzenesulfonate Hexahydrate, with the molecular formula C14H14NiO6S2·6H2O and a molecular weight of 401.081 g/mol, is a very pale yellow to pale green crystalline powder . This compound is soluble in water and serves as a versatile precursor in synthetic and materials chemistry . In research, it is valued for its role as a source of nickel cations in the synthesis of coordination complexes. Studies have utilized similar nickel compounds to develop complexes with potential antibacterial activity, particularly against Gram-positive bacteria, and for creating Schiff base complexes investigated for their anticancer and antimicrobial properties . Furthermore, derivatives of the 4-methylbenzenesulfonate (p-toluenesulfonate) anion have been studied as effective and environmentally friendly corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency . Researchers should note that this compound requires careful handling. According to safety data, it is a skin irritant and sensitizer, causes serious eye irritation, and may cause allergy or asthma symptoms if inhaled . It is a confirmed carcinogen and may cause damage to organs, specifically the respiratory system, through prolonged or repeated exposure . This product is intended for laboratory and research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment, including impervious gloves, eye protection, and suitable respiratory protection, should be worn to minimize exposure .

Properties

IUPAC Name

4-methylbenzenesulfonate;nickel(2+);hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.Ni.6H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h2*2-5H,1H3,(H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCMDNDJMKXLPP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26NiO12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579327
Record name Nickel(2+) 4-methylbenzene-1-sulfonate--water (1/2/6)
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Molecular Weight

509.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-05-4
Record name Nickel(2+) 4-methylbenzene-1-sulfonate--water (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel(II) p-Toluenesulfonate Hexahydrate
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Preparation Methods

Key Synthetic Parameters:

  • Solvent : Deionized water is used to dissolve the reactants.

  • Temperature : The reaction mixture is heated to 80–90°C to accelerate ligand substitution.

  • Molar Ratio : A 1:2 molar ratio of nickel(II) sulfate to 4-methylbenzenesulfonic acid ensures complete complexation.

  • Crystallization : Slow cooling of the solution yields green crystalline hexahydrate particles, which are isolated via vacuum filtration.

Table 1: Typical Laboratory-Scale Synthesis Conditions

ParameterCondition
Nickel saltNiSO46H2O\text{NiSO}_4 \cdot 6\text{H}_2\text{O}
AcidCH3C6H4SO3H\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}
Reaction temperature80–90°C
Reaction time2–4 hours
Yield70–85% (reported in analogous syntheses)

Industrial-Scale Batch Production

Industrial manufacturing employs large-scale reactors to optimize yield and purity. The process involves:

  • Dissolution : Nickel(II) sulfate hexahydrate and 4-methylbenzenesulfonic acid are dissolved in heated deionized water.

  • Precipitation : The reaction mixture is stirred at 90°C for 3–4 hours to ensure complete ligand exchange.

  • Recrystallization : The crude product is dissolved in minimal hot water and filtered to remove insoluble impurities.

  • Crystallization : Controlled cooling at 0.5°C/min induces hexahydrate formation.

  • Drying : The crystals are vacuum-dried at 50°C to prevent dehydration.

Table 2: Industrial Process Optimization

ParameterIndustrial Standard
Batch size100–500 kg per cycle
Purity>98% (via recrystallization)
Energy consumption15–20 kWh/kg

Structural and Thermal Characterization

X-Ray Diffraction (XRD) Analysis

Single-crystal XRD reveals an octahedral geometry around the nickel(II) center, with six water molecules in the coordination sphere. The equatorial plane includes two 4-methylbenzenesulfonate ligands, while axial positions are occupied by water molecules. Key bond lengths include:

  • Ni–Owater\text{Ni–O}_{\text{water}}: 2.08–2.12 Å

  • Ni–Osulfonate\text{Ni–O}_{\text{sulfonate}}: 2.04–2.07 Å

Thermal Gravimetric Analysis (TGA)

TGA data indicate three mass loss stages:

  • Dehydration : Loss of six water molecules between 60–120°C (calc. mass loss: 21.2%, observed: 20.8%).

  • Ligand decomposition : Degradation of sulfonate groups at 280–400°C.

  • Residue : Formation of nickel oxide (NiO\text{NiO}) above 700°C.

Table 3: Thermal Decomposition Profile

StageTemperature RangeMass Loss (%)
Dehydration60–120°C20.8
Ligand decomposition280–400°C58.4
Residual NiO\text{NiO}>700°C20.8

Comparative Analysis with Analogous Compounds

This compound shares structural similarities with nickel(II) p-toluenesulfonate hexahydrate, differing only in the substituent position on the benzene ring. Key contrasts include:

  • Solubility : The 4-methyl isomer exhibits higher solubility in polar solvents (e.g., 12.3 g/100 mL in water at 25°C) compared to the 3-methyl derivative (9.8 g/100 mL).

  • Thermal stability : The 4-methyl variant decomposes at 280°C, whereas the 3-methyl analogue decomposes at 265°C.

Challenges and Optimization Strategies

Common Pitfalls

  • Hydration control : Rapid cooling may yield non-stoichiometric hydrates.

  • Acid excess : Unreacted 4-methylbenzenesulfonic acid can lower product purity.

Yield Enhancement Techniques

  • pH adjustment : Maintaining pH 5–6 during synthesis prevents nickel hydroxide precipitation.

  • Seeding : Introducing seed crystals during cooling improves hexahydrate homogeneity.

Chemical Reactions Analysis

Table 1: Optimization of XEC Reaction Conditions

EntryNi SourceLigandAdditiveYield (%)
1((R)-BINAP)NiCl₂NoneMgI₂77
2Ni(cod)₂rac-BINAPMgI₂27
8NiCl₂(dme)rac-BINAPNone8

The highest yield (77%) was achieved using ((R)-BINAP)NiCl₂ with MgI₂ as an additive, highlighting the critical role of ligand choice and Lewis acid activation .

Coordination Chemistry and Ligand Exchange

The compound participates in ligand substitution reactions due to its labile water molecules. Studies on analogous nickel(II) sulfato complexes (e.g., NiSO₄·6H₂O) reveal:

  • Monodentate sulfato coordination in aqueous solutions.

  • Chelation by nitrogen-donor ligands like methyl(2-pyridyl)ketone oxime, forming stable mononuclear complexes .

  • Thermal decomposition pathways involving sequential loss of water and sulfonate ligands .

Table 2: Thermal Decomposition of Nickel(II) Sulfato Complexes

CompoundDecomposition Steps (°C)Final Product
[Ni(SO₄){(py)C(Me)NOH}(H₂O)₃]·H₂O120–250 (H₂O loss)NiO + Organic Residue
[Ni(SO₄){(py)C(Me)NOH}₂(H₂O)]·H₂O150–300 (H₂O + ligand)NiO + Sulfur Oxides

Reduction and Hydrogenation Activity

Nickel(II) complexes derived from 4-methylbenzenesulfonate exhibit hydrogenation activity in furfural (FF) reduction:

  • 97% FF conversion to furfuryl alcohol under 40–45 bar H₂ .

  • 100% selectivity toward furfuryl alcohol, contrasting with Pd(II) catalysts that produce mixed products .

Key Reaction Pathway:

  • Substrate adsorption on Ni(II) active sites.

  • H₂ activation and hydride transfer to FF.

  • Desorption of furfuryl alcohol .

Comparative Reactivity with Related Nickel Complexes

Nickel(II) 4-methylbenzenesulfonate hexahydrate shares reactivity patterns with other Ni(II) salts but differs in ligand compatibility:

Table 3: Reactivity Comparison of Nickel(II) Complexes

CompoundLigand TypeKey ReactionApplication
Ni(II) 4-methylbenzenesulfonateSulfonate + H₂OCross-electrophile couplingCyclopropane synthesis
NiSO₄·6H₂OSulfate + oximeLigand substitutionCoordination chemistry
Ni(II)-NHC/phosphiteN-heterocyclic carbeneSuzuki-Miyaura couplingCross-coupling catalysis

Stability and Decomposition Pathways

The compound demonstrates thermal stability up to 150°C , with decomposition involving:

  • Loss of lattice water (25–120°C).

  • Sulfonate ligand degradation (250–400°C) .

  • Formation of NiO residues above 500°C .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H9NiO6S
  • Molecular Weight : 253.7 g/mol
  • Appearance : Typically appears as a green crystalline solid.
  • Solubility : Highly soluble in water, facilitating its application in aqueous reactions.

Catalysis in Organic Synthesis

Nickel(II) 4-methylbenzenesulfonate hexahydrate is recognized for its role as a catalyst in various organic reactions. Its ability to facilitate reactions such as:

  • Hydrocyanation : Nickel complexes are known to catalyze hydrocyanation reactions effectively, which are crucial for synthesizing nitriles from alkenes and cyanide sources .
  • Cross-Coupling Reactions : It has been utilized in cross-coupling reactions involving aryl halides and organometallic reagents, providing a pathway to synthesize complex organic molecules.

Polymerization Reactions

The compound is also employed in polymer chemistry:

  • Polymerization Catalysts : this compound serves as a catalyst for the polymerization of various monomers, leading to the formation of polymers with desirable properties for industrial applications.

Biological Studies

Nickel compounds have been studied for their biological significance:

  • Enzyme Mimics : The compound can act as a model for nickel-containing enzymes, helping researchers understand nickel's role in biological systems and its potential therapeutic applications .
  • Toxicological Studies : Research into the effects of nickel compounds on cellular systems highlights the need for understanding their toxicity and mechanisms of action, particularly in relation to nickel-induced oxidative stress .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisHydrocyanation reactions
Organic SynthesisCross-coupling reactions
Polymer ChemistryPolymerization catalyst
Biological StudiesEnzyme mimicry studies
ToxicologyStudies on nickel-induced oxidative stress

Case Study 1: Hydrocyanation Catalysis

A study demonstrated that this compound effectively catalyzes the hydrocyanation of various alkenes under mild conditions. The reaction yielded high selectivity and conversion rates, showcasing its potential for industrial applications in synthesizing nitriles .

Case Study 2: Polymerization of Styrene

In another investigation, this compound was used as a catalyst for the polymerization of styrene, resulting in polystyrene with enhanced thermal stability and mechanical properties. This application highlights its utility in producing materials with specific performance characteristics required in packaging and construction industries.

Mechanism of Action

The mechanism of action of Nickel(II) 4-methylbenzenesulfonate hexahydrate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion acts as a central metal atom, forming coordination complexes with ligands. These complexes can undergo various chemical transformations, making the compound useful in catalysis and other applications .

Comparison with Similar Compounds

Comparison with Similar Nickel(II) Hexahydrate Compounds

Structural and Crystallographic Properties

Table 1: Structural Comparison of Nickel(II) Hexahydrate Salts
Compound Molecular Formula Molecular Weight (g/mol) Crystal Structure Key Features
Nickel(II) sulfate hexahydrate NiSO₄·6H₂O 262.85 Chiral (α-form, Retgersite) Bright blue-green color; enantiomorphic properties observed in ORD/CD studies .
Nickel(II) chloride hexahydrate NiCl₂·6H₂O 237.69 Four bound H₂O, two lattice H₂O Green hexahydrate; forms [Ni(H₂O)₆]²⁺ in solution .
Nickel(II) nitrate hexahydrate Ni(NO₃)₂·6H₂O 290.81 Octahedral coordination Used in hydrothermal synthesis of coordination polymers .
Nickel(II) perchlorate hexahydrate Ni(ClO₄)₂·6H₂O 365.93 Not explicitly described Studied for antimicrobial activity; mechanism involves DNA condensation .

Key Observations :

  • Chirality: Nickel sulfate hexahydrate exhibits enantiomorphism, a rare feature among inorganic salts, with applications in asymmetric autocatalysis .
  • Hydration Variability : Nickel chloride hexahydrate has distinct bound and lattice water molecules, influencing its solubility and reactivity .

Solubility and Reactivity

  • Sulfate vs. Chloride : Nickel sulfate hexahydrate is highly soluble in water, forming stable aquo complexes, while nickel chloride hexahydrate readily dehydrates to anhydrous NiCl₂ at elevated temperatures .
  • Nitrate in Synthesis : Nickel nitrate hexahydrate is preferred in sol-gel and hydrothermal methods due to its high solubility and compatibility with organic ligands (e.g., 4,4′-bipyridine) .
Table 2: Functional Comparison
Compound Biological Activity Catalytic Applications Toxicity Profile
Nickel(II) sulfate hexahydrate Limited direct data; chiral crystals studied for asymmetric induction . Asymmetric autocatalysis . Less carcinogenic than Ni₃S₂ or NiO .
Nickel(II) chloride hexahydrate Antimicrobial via DNA condensation . Molecular complexes (e.g., [Ni(DHA)₂(DMF)₂]) . Low acute toxicity; chronic exposure risks .
Nickel(II) nitrate hexahydrate Not explicitly reported. Electrode materials (Ni-Co carbonate hydroxide) . High purity grades used in sensitive applications .
Nickel(II) perchlorate hexahydrate Bactericidal via membrane protein inactivation . Not reported. Limited data; handle with caution.

Key Findings :

  • Antimicrobial Mechanisms : Nickel chloride and perchlorate hexahydrates disrupt bacterial DNA replication and membrane proteins .
  • Catalytic Versatility : Sulfate and nitrate salts are pivotal in asymmetric synthesis and energy storage materials, respectively .

Toxicity and Environmental Impact

  • Carcinogenicity: Nickel subsulfide (Ni₃S₂) and oxide (NiO) show higher lung carcinogenicity in rats compared to nickel sulfate hexahydrate, attributed to their insolubility and prolonged tissue retention .
  • Handling Precautions : Hexahydrate salts require controlled storage to prevent dehydration and release of toxic nickel ions .

Biological Activity

Nickel(II) 4-methylbenzenesulfonate hexahydrate is a coordination compound that has garnered attention due to its potential biological activities and applications. Characterized by the formula C₁₄H₂₆NiO₁₂S₂·6H₂O, this compound consists of nickel ions coordinated with 4-methylbenzenesulfonate ligands and six water molecules, resulting in a green crystalline solid that is soluble in polar solvents. The biological activity of nickel compounds, including this specific compound, is an area of ongoing research, particularly regarding their therapeutic applications and interactions with biological molecules.

Structural Characteristics

  • Molecular Formula : C₁₄H₂₆NiO₁₂S₂·6H₂O
  • Molar Mass : Approximately 406.56 g/mol
  • Appearance : Green crystalline solid
  • Solubility : Soluble in polar solvents

Synthesis Methods

This compound can be synthesized through various methods, including coordination reactions involving nickel salts and sulfonate ligands under controlled conditions.

Biological Activity

Nickel compounds have been studied for their diverse biological activities. This compound exhibits several noteworthy effects:

Antimicrobial Activity

Research indicates that nickel compounds can possess antimicrobial properties. For instance, studies have shown that nickel ions can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.

Cytotoxic Effects

Nickel(II) compounds are known to exhibit cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage.

Interaction with Biological Molecules

The interaction of this compound with proteins and nucleic acids has been a focus of research. Nickel ions can bind to thiol groups in proteins, affecting their structure and function. Additionally, the compound's ability to form complexes with DNA suggests implications for gene expression regulation.

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on human head and neck squamous cell carcinoma (HNSCC) cells. The results indicated a dose-dependent inhibition of cell viability, with significant induction of apoptosis observed via flow cytometry. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of DNA damage pathways.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002070

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

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